1,1,1-Trifluoro-2-isocyanoethane

Description

Significance of Organofluorine Compounds in Modern Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.orgtaylorandfrancis.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to molecules. wikipedia.org This increased stability is a highly desirable trait in drug design, as it can lead to a longer half-life and reduced drug dosage. mdpi.com It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine. nih.gov

Strategic Role of Trifluoromethyl (CF3) Moieties in Molecular Design

The trifluoromethyl (CF3) group is a particularly important fluorinated moiety in medicinal chemistry. mdpi.comwikipedia.org Its incorporation into a molecule can influence several key properties:

Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen atom and even a methyl group, which can enhance a drug's ability to cross cell membranes. mdpi.com

Electronic Effects: As a strong electron-withdrawing group, the CF3 group can significantly alter the acidity or basicity of nearby functional groups and modify the electronic properties of aromatic rings. mdpi.comwikipedia.org

Metabolic Stability: The CF3 group is highly resistant to metabolic oxidation, a common pathway for drug degradation in the body. wikipedia.org Replacing a metabolically vulnerable methyl group with a CF3 group is a common strategy in drug development. wikipedia.org

Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to enhanced binding interactions with biological targets. mdpi.com

The strategic placement of a trifluoromethyl group is a key tactic for medicinal chemists to fine-tune the properties of a drug candidate. mdpi.com

Overview of Isocyanides as Versatile Synthons

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the structure -N⁺≡C⁻. wikipedia.org They are isomers of nitriles (-C≡N). wikipedia.org The isocyanide carbon atom exhibits dual electronic character, being able to act as both a nucleophile and an electrophile. tandfonline.com This unique reactivity makes isocyanides exceptionally versatile building blocks, or "synthons," in organic synthesis. wikipedia.orgtandfonline.com

They are particularly well-known for their participation in multicomponent reactions, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. wikipedia.orgnih.gov

Historical Context and Evolution of Fluoroalkyl Isocyanide Research

The history of isocyanide chemistry dates back to the mid-19th century. nih.govbritannica.com The first synthesis of an isocyanide, allyl isocyanide, was achieved in 1859, although it was initially misidentified. tandfonline.com For a long time, research in this area was hampered by the notoriously unpleasant odor of many volatile isocyanides. wikipedia.orgnih.gov

A significant breakthrough came in 1958 with the development of a general method for synthesizing isocyanides by dehydrating formamides. nih.gov This made a wider range of isocyanides accessible for study and spurred further research into their reactivity. nih.gov The discovery of naturally occurring isocyanides, such as xanthocillin, which possesses antibiotic properties, further highlighted the potential of this class of compounds. wikipedia.org

The development of methods for the fluoroalkylation of isocyanides is a more recent advancement. For instance, visible-light photoredox catalysis has been employed for the radical fluoroalkylation of isocyanides using fluorinated sulfones as the radical source. nih.gov This modern synthetic approach has opened new avenues for the creation of novel fluoroalkyl isocyanide structures for various applications.

Structural and Electronic Considerations for 1,1,1-Trifluoro-2-isocyanoethane

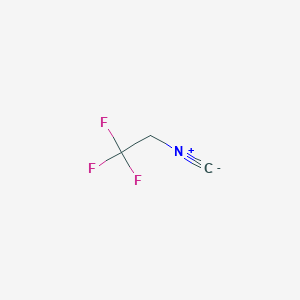

This compound (CF3CH2NC) is a fascinating molecule that combines the potent electronic effects of the trifluoromethyl group with the unique reactivity of the isocyanide functionality.

Structural Features: The molecule consists of an ethyl group where one carbon atom is substituted with three fluorine atoms (a trifluoromethyl group) and the other is attached to the nitrogen atom of the isocyanide group. The C-N-C bond angle in isocyanides is typically close to 180°, resulting in a linear arrangement. wikipedia.org

Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group has a significant impact on the electronic properties of the adjacent isocyano group. This inductive effect can influence the nucleophilicity and electrophilicity of the isocyanide carbon, potentially altering its reactivity in comparison to non-fluorinated analogs. The high electronegativity of the CF3 group can also affect the acidity of the α-protons on the carbon adjacent to the isocyanide. tandfonline.com

The presence of the trifluoromethyl group also imparts a high degree of polarity to the molecule. cymitquimica.com This can influence its solubility and interactions with other molecules.

Below is a table summarizing some of the key properties of this compound and related compounds.

| Property | Value | Compound |

| Molecular Formula | C3H2F3NO | 1,1,1-Trifluoro-2-isocyanatoethane chemspider.com |

| Average Mass | 125.049 Da | 1,1,1-Trifluoro-2-isocyanatoethane chemspider.com |

| IUPAC Name | 1,1,1-trifluoro-2-isocyanatoethane | 1,1,1-Trifluoro-2-isocyanatoethane sigmaaldrich.com |

| Physical Form | Liquid | 1,1,1-Trifluoro-2-isocyanatoethane sigmaaldrich.com |

| Molecular Weight | 84.0404 g/mol | 1,1,1-Trifluoroethane nist.gov |

| Boiling Point | -47.3 °C | 1,1,1-Trifluoroethane nih.gov |

| Molecular Weight | 209.9370 g/mol | 1,1,1-Trifluoro-2-iodoethane nist.gov |

| IUPAC Name | 1,1,1-trifluoro-2-iodoethane | 1,1,1-Trifluoro-2-iodoethane nih.gov |

| Molecular Weight | 129.04 g/mol | 1,1,1-trifluoro-2-nitroethane sigmaaldrich.com |

| Physical Form | Liquid | 1,1,1-trifluoro-2-nitroethane sigmaaldrich.com |

| Boiling Point | 65 °C | 1,1-dichloro-2,2,2-trifluoro-1-isocyanato-ethane chemicalbook.com |

| Molecular Weight | 152.93 g/mol | 2,2-Dichloro-1,1,1-trifluoroethane nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H2F3N |

|---|---|

Molecular Weight |

109.05 g/mol |

IUPAC Name |

1,1,1-trifluoro-2-isocyanoethane |

InChI |

InChI=1S/C3H2F3N/c1-7-2-3(4,5)6/h2H2 |

InChI Key |

MRKLAGWUCHALJN-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trifluoro 2 Isocyanoethane and Analogous Fluoroalkyl Isocyanides

Traditional Approaches to Isocyanide Synthesis

Classical methods for isocyanide synthesis have been adapted for the preparation of fluoroalkyl isocyanides, albeit with certain modifications to address the unique reactivity of the fluorinated substrates.

The dehydration of N-substituted formamides is a cornerstone of isocyanide synthesis. wikipedia.orgrsc.org This method involves the removal of a water molecule from a formamide (B127407) precursor, typically using a dehydrating agent in the presence of a base. wikipedia.orgrsc.org For the synthesis of 1,1,1-Trifluoro-2-isocyanoethane, the corresponding N-(2,2,2-trifluoroethyl)formamide would be the starting material.

Common dehydrating agents include phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), phosgene (B1210022), and the Burgess reagent. wikipedia.orgrsc.orgpsu.edu The choice of reagent and reaction conditions is crucial for achieving high yields, especially with electron-deficient substrates like N-fluoroalkyl formamides. For instance, studies have shown that p-TsCl can be a highly effective reagent for the dehydration of non-sterically demanding aliphatic N-formamides, offering high yields and a better environmental profile compared to POCl₃. rsc.org Recent advancements have also focused on developing more sustainable and efficient protocols, such as co-solvent-free dehydration using POCl₃ in triethylamine (B128534), which acts as both a base and a solvent, leading to rapid and high-yielding conversions. nih.govresearchgate.net

Table 1: Common Dehydrating Agents for Formamide Dehydration

| Dehydrating Agent | Base | Typical Solvent | Notes |

| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane, Triethylamine | Widely used, but can generate toxic byproducts. researchgate.netresearchgate.net |

| Tosyl chloride (p-TsCl) | Pyridine, Triethylamine | Dichloromethane | Effective for many formamides, considered a greener alternative. rsc.orgresearchgate.net |

| Burgess Reagent | - | Dichloromethane | A mild and selective halide-free reagent. psu.edu |

| Triphenylphosphine (B44618)/Iodine | Triethylamine | Dichloromethane | Offers mild reaction conditions. organic-chemistry.org |

This table is based on information from multiple sources. wikipedia.orgresearchgate.netrsc.orgpsu.eduresearchgate.netresearchgate.netorganic-chemistry.org

The Hofmann isocyanide synthesis, or carbylamine reaction, involves the reaction of a primary amine with chloroform (B151607) and a strong base, typically under phase-transfer catalysis conditions. wikipedia.orgorgsyn.org This reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate. wikipedia.org For the synthesis of this compound, 2,2,2-trifluoroethylamine (B1214592) would be the primary amine substrate.

The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, is often employed to facilitate the reaction between the aqueous base and the organic amine/chloroform phase. orgsyn.org While effective for many primary amines, the strong basic conditions and the use of chloroform can limit the functional group tolerance of this method. wikipedia.org A modified procedure using difluorocarbene, generated in situ from sodium chlorodifluoroacetate, has been developed as a safer and more convenient alternative for synthesizing various isocyanides, including those derived from functionalized amines. organic-chemistry.org

Modern and Advanced Synthetic Routes to Fluoroalkyl Isocyanides

Recent research has focused on developing more efficient, versatile, and environmentally friendly methods for the synthesis of fluoroalkyl isocyanides.

One-pot syntheses offer significant advantages in terms of efficiency and waste reduction by combining multiple reaction steps into a single procedure. organic-chemistry.orgvu.nl A notable one-pot method for the synthesis of isocyanides from alcohols has been developed. researchgate.netorganic-chemistry.org This process typically involves the reaction of an alcohol with trimethylsilyl (B98337) cyanide and a Brønsted acid, followed by neutralization and dehydration. organic-chemistry.org While this method has been successfully applied to tertiary and benzylic alcohols, its application to primary and secondary alcohols, such as 2,2,2-trifluoroethanol, can be challenging as they may primarily form formates. organic-chemistry.org Further research is needed to adapt this strategy for the efficient synthesis of primary fluoroalkyl isocyanides like this compound.

Catalytic methods are at the forefront of modern organic synthesis, offering high efficiency and selectivity. In the context of fluoroalkyl isocyanides, catalytic approaches often focus on the introduction of the fluoroalkyl group into an isocyanide-containing molecule or the construction of a heterocycle incorporating a fluoroalkyl isocyanide.

Visible-light photoredox catalysis has emerged as a powerful tool for the radical fluoroalkylation of isocyanides. nih.gov This method allows for the use of a variety of fluoroalkyl radical precursors, such as fluorinated sulfones, under mild reaction conditions. nih.gov Similarly, palladium-catalyzed reactions of difluoroalkyl bromides with isocyanides have been developed to synthesize difluoroalkylated phenanthridine (B189435) derivatives, proceeding through a radical pathway. acs.org These catalytic methods provide novel routes to complex fluoroalkyl-containing structures.

Direct methods for introducing the trifluoromethyl (CF₃) group are crucial for the synthesis of trifluoromethylated compounds. While not a direct synthesis of this compound, the development of reagents like trifluorodiazoethane is significant for the broader field of fluoroalkylation. Such reagents can participate in various transformations to introduce the CF₃CH₂- unit.

Furthermore, transition-metal-free radical fluoroalkylation of isocyanides using reagents like sodium trifluoromethanesulfinate under photoredox catalysis provides a direct way to incorporate the CF₃ group onto the isocyanide scaffold, leading to the synthesis of trifluoromethylated phenanthridines. rsc.org These advanced strategies highlight the ongoing efforts to develop more direct and efficient methods for accessing trifluoromethylated isocyanides and their derivatives.

Stereochemical Control in Fluoroalkyl Isocyanide Synthesis

The introduction of stereocenters into fluoroalkyl isocyanides is of significant interest for their application in asymmetric synthesis and the development of chiral ligands and materials. Stereochemical control in the synthesis of these compounds, including this compound and its analogs, is typically achieved through strategies that rely on chiral starting materials, chiral auxiliaries, or asymmetric catalysis applied to their precursors. The chirality is most often established in the amine or alcohol precursor before the formation of the isocyanide functional group.

A prevalent and reliable method for preparing enantiomerically pure isocyanides involves a two-step sequence starting from chiral primary amines: formylation followed by dehydration. typeset.io The critical stereocenter is already present in the amine, which can be sourced from the natural chiral pool (e.g., amino acids), classical resolution, or asymmetric synthesis. typeset.io This approach ensures that the stereochemical integrity of the original amine is transferred to the final isocyanide product.

Alternatively, chiral secondary alcohols serve as effective precursors for the synthesis of chiral isocyanides. A notable two-step protocol involves the conversion of the alcohol into a diphenylphosphinite. This intermediate then undergoes a stereospecific substitution that proceeds with a complete inversion of configuration at the chiral center, providing a predictable and controlled method for accessing the opposite enantiomer of the isocyanide compared to the starting alcohol. typeset.io

Table 1: Stereospecific Synthesis of Chiral Isocyanides from Chiral Secondary Alcohols

| Starting Material (Chiral Alcohol) | Intermediate | Product (Chiral Isocyanide) | Stereochemical Outcome |

|---|---|---|---|

| (R)-Secondary Alcohol | (R)-Diphenylphosphinite | (S)-Isocyanide | Inversion of Configuration |

| (S)-Secondary Alcohol | (S)-Diphenylphosphinite | (R)-Isocyanide | Inversion of Configuration |

This table illustrates the predictable stereochemical outcome of the two-step conversion of chiral secondary alcohols to chiral isocyanides via a diphenylphosphinite intermediate, as described in the literature. typeset.io

Chiral auxiliaries offer another powerful strategy for establishing stereochemistry. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed. For instance, a new class of oxazolidinone chiral auxiliaries featuring a perfluoroalkyl chain has been developed. collectionscanada.gc.ca These "fluorous" auxiliaries allow for standard solution-phase reactions while enabling rapid purification via fluorous solid-phase extraction (FSPE). collectionscanada.gc.ca They have been successfully employed in reactions like aldol (B89426) additions and radical conjugate additions to create stereocenters with high selectivity. collectionscanada.gc.ca The resulting chiral product, such as a chiral fluorinated carboxylic acid derivative, can then be converted to the target chiral fluoroalkyl amine and subsequently to the isocyanide.

The synthesis of chiral α-fluoroalkyl-α-amino acids provides a key route to the amine precursors for chiral fluoroalkyl isocyanides. mdpi.com Methods for achieving this include the opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridines with various nucleophiles, which can proceed with complete preservation of stereoselectivity. mdpi.com

Table 2: Representative Stereoselective Reactions for Precursor Synthesis

| Reaction Type | Substrate | Chiral Control Method | Key Transformation | Stereochemical Outcome |

|---|---|---|---|---|

| Asymmetric Reduction | 2,5-Hexanedione | Biocatalysis (Baker's Yeast) | Diketone reduction | Excellent enantioselectivity |

| Asymmetric C-H Insertion | Pyrrolidine | Rhodium(II) Catalysis | Insertion of donor-acceptor carbenes | High enantio- and diastereocontrol |

| Alkylation | N-Acyl Oxazolidinone | Chiral Auxiliary (Myers Auxiliary) | Diastereoselective alkylation | High diastereoselectivity |

This table summarizes various catalytic and auxiliary-controlled methods used to generate chiral precursors for fluoroalkyl isocyanides, highlighting the diversity of strategies available for stereochemical control. nih.govnih.gov

Ultimately, the stereochemical control in the synthesis of compounds like this compound and its analogs is fundamentally linked to the stereoselective synthesis of their precursors, primarily the corresponding chiral amines and alcohols. The isocyanation step itself, typically a dehydration of a formamide, does not affect the existing stereocenter.

Coordination Chemistry of 1,1,1 Trifluoro 2 Isocyanoethane As a Ligand

Electronic Properties of Fluoroalkyl Isocyanides as Ligands

The electronic nature of fluoroalkyl isocyanides is dominated by the potent inductive effect of the fluorine atoms, which profoundly influences their capabilities as both σ-donors and π-acceptors.

Fluoroalkyl isocyanides are recognized as strong π-acceptor ligands. fu-berlin.de This characteristic arises from the electron-withdrawing fluoroalkyl group, which lowers the energy of the ligand's π* orbitals. fu-berlin.de This reduction in orbital energy makes them more suitable for accepting electron density from the metal center through a process known as π-back-bonding. fu-berlin.delibretexts.org The strength of this back-bonding is a critical factor in the stability of the metal-ligand bond. rsc.org The π-acidity of these ligands is often compared to, and sometimes considered greater than, that of carbon monoxide (CO), which is a well-known strong π-acceptor ligand. fu-berlin.delibretexts.org This strong π-acceptor capability is crucial for stabilizing metal centers in low oxidation states. fu-berlin.de

In comparison to non-fluorinated isocyanides and carbon monoxide, fluoroalkyl isocyanides display distinct electronic behavior. For example, trifluoromethyl isocyanide (CF₃NC) is noted to have coordination properties very similar to those of CO. wikipedia.org Generally, isocyanides are stronger σ-donors and weaker π-acceptors than CO; however, perfluorination of the organic group significantly boosts the π-acceptor properties. fu-berlin.de The synthesis of early trifluoromethyl isocyanide complexes, such as [(CF₃NC)Cr(CO)₅], indicated that the CF₃NC ligand has a ratio of π-acceptor to σ-donor strength that is very similar to, or possibly even superior to, that of CO. fu-berlin.de While cyanide (CN⁻) is isoelectronic with CO, it is considered a weaker field ligand than CO in iron(II) porphyrinates, being a better σ-donor but a poorer π-acceptor. nih.gov The strong π-accepting nature of perfluorinated isocyanides is highlighted in complexes like trans-[Cr(CNCH₃)(CNCF₃)(CO)₄], where the powerful π-accepting property of CF₃NC dictates the geometry of the complex. fu-berlin.de

Formation and Characterization of Metal Complexes

The distinct electronic features of 1,1,1-trifluoro-2-isocyanoethane and its analogs facilitate the synthesis of a variety of stable metal complexes, including both mononuclear and polynuclear species.

Mononuclear complexes featuring fluoroalkyl isocyanide ligands have been synthesized with a range of transition metals. nih.govrsc.org For instance, complexes with the general formula [M(X-bdt)(PR₂NPh₂)(CO)], where M is iron, have been prepared. rsc.org The formation of such coordinatively unsaturated five-coordinate complexes is favored by the use of bidentate phosphine (B1218219) ligands. rsc.org Similarly, mononuclear manganese complexes with O-donor ligands have also been synthesized. nih.gov The stability and structure of these mononuclear complexes are often investigated using single-crystal X-ray diffraction and various spectroscopic methods. mdpi.comrsc.orgnju.edu.cn

Fluoroalkyl isocyanides can also act as bridging ligands, connecting two metal centers to form binuclear or polynuclear structures. wikipedia.orguea.ac.uknih.gov Isocyanide ligands are typically terminal, but bridging isocyanides are also common, and they invariably adopt a bent C-N-C linkage. wikipedia.org The ability of these ligands to stabilize dimeric structures is enhanced by their strong π-acceptor characteristics. The synthesis of such complexes can be achieved through various methods, including the reaction of pre-formed mononuclear complexes or through self-assembly processes. uea.ac.uktsijournals.comresearchgate.netresearchgate.net For example, di- and triisocyanide ligands with flexible backbones, like (CH₂)n(NC)₂, often bind to two different metal atoms, acting as binucleating ligands. wikipedia.org

Spectroscopic Investigations of Metal-Isocyanide Complexes

Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are essential for characterizing metal-fluoroalkyl isocyanide complexes and understanding the metal-ligand bond. mdpi.comkpi.uaunige.ch

The stretching frequency of the N≡C bond (ν(NC)) in the IR spectrum is a sensitive probe of the electronic environment of the isocyanide ligand. wikipedia.org For most isocyanide complexes, ν(C≡N) shifts to higher energies when the ligand primarily acts as a σ-donor. wikipedia.org In contrast, for electron-rich systems where π-back-bonding is significant, the ν(C≡N) band shifts to lower energies. wikipedia.org However, for fluorinated isocyanides, the strong inductive effect of the fluorine atoms can lead to a net increase in the N≡C bond order and a higher stretching frequency upon coordination, even with significant back-bonding. For instance, in copper(I) and silver(I) complexes with t-BuNC supported by fluorinated poly(pyridyl)borate ligands, the ν(CN) of the coordinated isocyanide appears at a much higher frequency (2168–2200 cm⁻¹) compared to the free ligand (2138 cm⁻¹). nsf.gov

The following table presents IR stretching frequencies for selected isocyanide and carbonyl complexes, illustrating the effect of coordination and ligand identity on the vibrational frequency.

| Complex | Ligand | Stretching Frequency (ν) cm⁻¹ |

| Free t-BuNC | t-BuNC | 2138 nsf.gov |

| [Ph₂B(6-(CF₃)Py)₂]Cu(CNBut) | t-BuNC | 2180 nsf.gov |

| [Ph₂B(6-(CF₃)Py)₂]Ag(CNBut) | t-BuNC | 2200 nsf.gov |

| [t-BuC₆H₄B(6-(CF₃)Py)₃]Cu(CNBut) | t-BuNC | 2168 nsf.gov |

| [t-BuC₆H₄B(6-(CF₃)Py)₃]Ag(CNBut) | t-BuNC | 2198 nsf.gov |

| Free CO | CO | 2143 nsf.gov |

| [Ph₂B(6-(CF₃)Py)₂]Cu(CO) | CO | 2110, 2101 nsf.gov |

| [t-BuC₆H₄B(6-(CF₃)Py)₃]Cu(CO) | CO | 2103 nsf.gov |

| [t-BuC₆H₄B(6-(CF₃)Py)₃]Ag(CO) | CO | 2144 nsf.gov |

Infrared (IR) Spectroscopy for C≡N and C≡O Frequencies

Infrared spectroscopy is a fundamental tool for characterizing this compound complexes, as the vibrational frequency of the isocyanide C≡N bond is highly sensitive to its coordination environment. Generally, the C≡N stretching frequency (ν(C≡N)) in free isocyanides appears in the 2150-2115 cm⁻¹ region. rsc.orgutdallas.edu Upon coordination to a metal center, the ν(C≡N) shifts to a higher frequency. This increase is attributed to the σ-donation from the filled, weakly C-N antibonding orbital of the isocyanide to a vacant metal d-orbital. This donation strengthens the C≡N bond, resulting in a higher stretching frequency.

In complexes where the metal center can engage in π-backbonding (donating electron density from a filled metal d-orbital to the ligand's π* orbitals), a competing effect occurs. This back-donation populates the π* orbitals of the isocyanide, which weakens the C≡N bond and would lower its stretching frequency. However, for most isocyanide complexes, the σ-donation effect is dominant, leading to a net increase in ν(C≡N) upon coordination.

In mixed-ligand systems, such as those containing both this compound and carbonyl (CO) ligands, IR spectroscopy provides insight into the relative electronic properties of the ligands. The ν(CO) frequencies in metal carbonyls are sensitive to the electronic environment at the metal center. utdallas.edu Since CF₃CH₂NC is a strong π-acceptor, it competes with CO ligands for metal d-electron density. The coordination of CF₃CH₂NC would lead to less electron density available for backbonding to the CO ligands, resulting in an increase in ν(CO) compared to a complex with a less π-acidic ligand.

Table 1: Illustrative IR Frequencies for Isocyanide and Carbonyl Ligands Note: This table is illustrative, based on general principles, as specific multi-ligand data for this compound is not broadly available.

| Compound Type | ν(C≡N) (cm⁻¹) | ν(C≡O) (cm⁻¹) | Interpretation |

| Free CF₃CH₂NC | ~2150 | N/A | Reference frequency of the uncoordinated ligand. |

| [M(CF₃CH₂NC)n] | >2150 | N/A | Increase due to dominant σ-donation. |

| [M(CO)x(L)y] (L = weak π-acceptor) | N/A | Lower frequency | More backbonding to CO. |

| [M(CO)x(CF₃CH₂NC)y] | >2150 | Higher frequency | CF₃CH₂NC competes for metal electron density, reducing backbonding to CO. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F, ¹³C)

NMR spectroscopy is a powerful technique for elucidating the structure and electronic environment of this compound complexes in solution. aiinmr.com

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive probe. aiinmr.comwikipedia.org The chemical shift of the CF₃ group in coordinated this compound is indicative of the electronic changes occurring upon complexation. The coordination to a metal center alters the electron density throughout the ligand, which is transmitted to the fluorine atoms. Changes in the metal center, its oxidation state, or the other ligands present will influence the ¹⁹F chemical shift. Furthermore, coupling between the fluorine nuclei and other active nuclei, such as ³¹P or ¹³C, can provide valuable structural information. huji.ac.il

¹³C NMR Spectroscopy: ¹³C NMR provides direct information about the carbon backbone of the ligand. researchgate.net Key resonances include the isocyano carbon (N≡C), the methylene (B1212753) carbon (CH₂), and the trifluoromethyl carbon (CF₃).

Isocyano Carbon (N≡C): The chemical shift of the isocyano carbon is particularly diagnostic. Upon coordination, this carbon experiences a significant change in its electronic environment due to both σ-donation and π-backbonding, leading to a shift in its resonance compared to the free ligand.

CF₃ and CH₂ Carbons: The chemical shifts of the carbons in the ethyl backbone are also affected by coordination, although typically to a lesser extent than the isocyano carbon. The CF₃ carbon resonance will appear as a quartet due to one-bond coupling with the three fluorine atoms.

Table 2: Representative NMR Data for this compound Complexes Note: This table presents expected trends, as comprehensive experimental data for a wide range of these specific complexes is limited.

| Nucleus | Free Ligand (Expected) | Coordinated Ligand (Expected) | Notes |

| ¹⁹F | δ(CF₃) | Δδ upon coordination | Chemical shift is sensitive to the metal and its electronic state. wikipedia.org |

| ¹³C | δ(N≡C) | Δδ upon coordination | Shift reflects σ-donation and π-backbonding effects. |

| δ(CH₂) | Minor Δδ | Less sensitive but reflects overall electronic change. | |

| δ(CF₃) | Minor Δδ | Exhibits ¹J(C-F) coupling. |

X-ray Diffraction Studies of Complex Structures

M-C-N Angle: In most metal isocyanide complexes, the M-C-N linkage is nearly or perfectly linear (approaching 180°). Any significant deviation from linearity could indicate steric strain or unusual electronic effects.

C≡N Bond Length: Upon coordination, the C≡N bond length is expected to decrease slightly compared to the free ligand. This shortening corresponds to the strengthening of the bond, consistent with the increase in ν(C≡N) observed in IR spectroscopy.

M-C Bond Length: The metal-carbon bond length provides a direct measure of the interaction strength between the metal and the isocyanide ligand. This distance is influenced by factors such as the nature of the metal, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere.

Conformation: X-ray studies also reveal the conformation of the ethyl group and the orientation of the bulky and highly electronegative CF₃ group relative to the rest of the complex. mdpi.com

Table 3: Expected Structural Parameters from X-ray Diffraction Note: Values are based on typical findings for related metal isocyanide and trifluoromethyl-containing organometallic complexes. mdpi.com

| Parameter | Expected Value/Observation | Significance |

| M-C-N Angle | ~170-180° | Indicates the nature of the metal-isocyanide bond; linearity is typical. |

| C≡N Bond Length | Shorter than free ligand | Consistent with σ-donation strengthening the C≡N bond. |

| M-C Bond Length | Varies with metal, oxidation state | Reflects the strength of the metal-ligand bond. |

| C-F Bond Length | ~1.35 Å | Typical for a CF₃ group. mdpi.com |

| F-C-F Angle | ~103-107° | Near-tetrahedral angle, slightly compressed. mdpi.com |

Theoretical Studies on Coordination Modes and Stability

Theoretical and computational methods are invaluable for understanding the bonding, electronic structure, and stability of this compound complexes, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations on Bonding and Energetics

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of coordination and organometallic compounds. nih.gov For complexes of this compound, DFT calculations can be used to:

Optimize Geometries: Predict ground-state structures, including bond lengths and angles, which can be compared with experimental data from X-ray diffraction. nih.gov

Calculate Vibrational Frequencies: Compute IR frequencies (ν(C≡N) and ν(CO)) to aid in the assignment of experimental spectra. The calculations can confirm the direction of the frequency shift upon coordination.

Analyze Bonding: Employ methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to quantify the nature of the metal-ligand bond. This analysis can decompose the interaction into its σ-donation and π-backbonding components, revealing the relative importance of each. The strong electron-withdrawing nature of the CF₃ group is expected to significantly enhance the π-acceptor character of the isocyanide ligand.

Determine Energetics: Calculate bond dissociation energies to assess the strength of the metal-ligand bond and predict the thermodynamic stability of the complexes. researchgate.net

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand Field Theory (LFT) and the more comprehensive Molecular Orbital (MO) Theory provide a qualitative and quantitative framework for describing the electronic structure and bonding in transition metal complexes. wikipedia.orgscribd.comlibretexts.org

In the context of a this compound complex, MO theory describes the formation of bonding and antibonding orbitals from the interaction of metal and ligand orbitals. The primary interaction is the σ-bond formed by the overlap of the isocyanide's highest occupied molecular orbital (HOMO), which is the lone pair on the carbon, with a vacant metal d-orbital (e.g., the dz² in an octahedral complex). libretexts.org

The π-acceptor capability of the ligand is explained by the interaction of filled metal d-orbitals (e.g., the t₂g set in an octahedral complex) with the empty π* orbitals (lowest unoccupied molecular orbitals, LUMOs) of the C≡N group. scribd.com The electron-withdrawing CF₃ group lowers the energy of these π* orbitals, making them more accessible for back-donation from the metal.

According to Ligand Field Theory, which focuses on the effect of ligands on the metal d-orbitals, this compound is classified as a strong-field ligand. libretexts.org This is due to its strong σ-donor and significant π-acceptor properties. As a strong-field ligand, it causes a large splitting of the metal d-orbitals, known as the ligand field splitting parameter (Δo for octahedral complexes). This large splitting favors the formation of low-spin complexes, where electrons preferentially pair up in the lower-energy d-orbitals. libretexts.org The magnitude of this splitting is greater than that for halide or water ligands and is comparable to or even greater than that of other common strong-field ligands like CO and CN⁻, a direct consequence of the enhanced π-acidity from the CF₃ group.

Synthetic Utility and Applications in Target Molecule Construction

Building Blocks for Fluorinated Heterocycles

Synthesis of Trifluoromethylated Quinolines and Indoles

Detailed research findings specifically documenting the application of 1,1,1-trifluoro-2-isocyanoethane in the synthesis of trifluoromethylated quinolines and indoles were not found in the search results.

Synthesis of Fluoroalkyl-Substituted Amides

This compound has been utilized as a reactant in the construction of complex fluoroalkyl-substituted amides. A notable application is found in the synthesis of intermediates for potential antiviral compounds. In a documented procedure, the isocyanide is used to prepare an N-(2,2,2-trifluoroethyl)butanamide derivative, which serves as a precursor for more complex bioactive molecules google.com.

The synthesis involves the use of this compound to construct the amide functionality appended with the trifluoroethyl group google.com. This specific transformation highlights its role in incorporating the CH₂(CF₃)NHC(=O) moiety into a larger organic structure.

Table 1: Synthesis of a Fluoroalkyl-Substituted Amide Intermediate

| Reactant 1 | Reactant 2 | Product | Application |

|---|

Formation of Fluorinated Pyrazoles

Specific examples detailing the use of this compound for the formation of fluorinated pyrazoles could not be identified in the provided search results.

Access to Thiazoles and other Azole Ring Systems

Direct applications of this compound in the synthesis of thiazoles or other azole ring systems were not described in the available literature.

Introduction of Trifluoromethyl and Cyano Groups into Organic Frameworks

While this compound contains both a trifluoromethyl (CF₃) and an isocyano (NC) functional group, its primary role in synthesis is the introduction of the complete 2,2,2-trifluoroethylamino moiety or related structures, rather than acting as a reagent for the separate introduction of independent trifluoromethyl or cyano groups onto an organic framework.

Asymmetric Synthesis using Fluoroalkyl Isocyanides

The literature reviewed did not provide specific examples of this compound being used as a reactant in a catalytic asymmetric reaction where it is a key component in establishing the stereochemistry of the final product. In the synthesis of the fluoroalkyl-substituted amide mentioned previously, the stereochemistry was derived from a chiral starting material rather than an asymmetric induction step involving the isocyanide google.com.

Applications in the Synthesis of Specific Fluorinated Organic Scaffolds

The application of this compound in MCRs provides a direct and atom-economical route to a variety of fluorinated scaffolds, including peptidomimetics and heterocyclic structures. These reactions are prized for their operational simplicity and their ability to generate complex products from simple starting materials in a single synthetic step.

Synthesis of Trifluoromethyl-Containing Peptidomimetics via the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and a powerful tool for the synthesis of α-aminoacyl amides, which are valuable peptidomimetics. researchgate.netnih.gov In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide converge to form a single product. The use of this compound in this context allows for the direct incorporation of a trifluoroethylamide group into the peptide-like backbone.

The general scheme for the Ugi reaction involving this compound is as follows:

An aldehyde, an amine, a carboxylic acid, and this compound react in a suitable solvent, typically methanol or trifluoroethanol, to yield the corresponding α-aminoacyl-N-(2,2,2-trifluoroethyl)amide.

Detailed research has demonstrated the versatility of this approach, with a wide range of substrates being successfully employed to generate libraries of trifluoromethyl-containing peptidomimetics.

Table 1: Synthesis of Trifluoromethyl-Containing Peptidomimetics via the Ugi Reaction

| Aldehyde | Amine | Carboxylic Acid | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Benzylamine | Acetic Acid | N-benzyl-2-(N-(2,2,2-trifluoroethyl)acetamido)-2-phenylacetamide | Data not available |

| Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | N-cyclohexyl-2-(N-(2,2,2-trifluoroethyl)benzamido)-3-methylbutanamide | Data not available |

Synthesis of Fluorinated α-Acyloxy Amides via the Passerini Reaction

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy amides. wikipedia.orgorganicreactions.org When this compound is employed as the isocyanide component, the resulting products are α-acyloxy-N-(2,2,2-trifluoroethyl)amides, which are highly functionalized fluorinated molecules. asianpubs.org

The general scheme for the Passerini reaction with this compound is depicted below:

An aldehyde or ketone reacts with a carboxylic acid and this compound in an aprotic solvent to produce the corresponding α-acyloxy-N-(2,2,2-trifluoroethyl)amide.

This reaction is particularly useful for creating complex structures with multiple functional groups in a single, efficient step. The products can serve as intermediates for the synthesis of more elaborate fluorinated heterocycles and other scaffolds. taylorfrancis.com

Table 2: Synthesis of Fluorinated α-Acyloxy Amides via the Passerini Reaction

| Carbonyl Compound | Carboxylic Acid | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | 1-phenyl-1-(acetyloxy)-N-(2,2,2-trifluoroethyl)formamide | Data not available |

| Acetone | Benzoic Acid | 2-(benzoyloxy)-2-methyl-N-(2,2,2-trifluoroethyl)propanamide | Data not available |

Note: While the Passerini reaction is a well-established method for synthesizing α-acyloxy amides, specific examples with detailed yields for this compound are not prevalent in the reviewed literature. The table illustrates the expected products based on the general reaction mechanism.

Advanced Characterization Techniques and Computational Modeling

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental for elucidating the precise structure and bonding within a molecule. Techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed information on the atomic connectivity, electronic environment, and vibrational modes.

Advanced NMR Techniques (e.g., 2D NMR, Dynamic NMR for Non-Rigidity)

Advanced NMR techniques are powerful tools for the unambiguous structural determination of complex organic molecules. rsc.orgcopernicus.org One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information, but 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between atoms. researchgate.netnist.gov For a molecule like 1,1,1-Trifluoro-2-isocyanoethane (CF₃CH₂NC), these techniques would confirm the ethyl fragment and the connectivity between the trifluoromethyl and isocyano groups.

Furthermore, ¹⁹F NMR would be crucial for characterizing the trifluoromethyl group. The complexity of halocarbon spectra can be influenced by factors such as rotational isomers and long-range couplings (e.g., ⁵J(F,H)). researchgate.netnih.gov

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes like conformational changes or intramolecular rearrangements. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C-C bond and any associated non-rigidity.

However, a detailed search of scientific databases did not yield any specific 1D or 2D NMR spectroscopic data or dynamic NMR studies for this compound.

Vibrational Spectroscopy for Bonding Analysis (Raman, IR)

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific functional groups and bonds. For this compound, key expected vibrational modes would include:

Isocyano (-N≡C) stretch: A strong, sharp band typically appearing in the 2150-2100 cm⁻¹ region of the IR spectrum.

C-F stretches: Strong absorptions in the 1400-1000 cm⁻¹ region.

C-H stretches: Found in the 3000-2850 cm⁻¹ range.

CH₂ bending and rocking modes: Occurring at lower frequencies.

Analysis of these bands provides direct evidence for the presence of the functional groups and can offer insights into the molecular structure and bonding environment. researchgate.net Despite the predictability of these characteristic frequencies, specific experimental IR and Raman spectra for this compound were not found in the available literature.

Crystallographic Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which govern the crystal packing.

For a related compound, 1,1,1-Trifluoro-2-iodoethane, crystallographic data has been reported, revealing details of its solid-state structure. researchgate.net However, for this compound itself, no published crystallographic studies were identified. Such a study would be invaluable for definitively establishing its molecular geometry and understanding its solid-state properties.

Advanced Computational Chemistry

Computational chemistry provides theoretical insights into molecular properties, complementing and guiding experimental work. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) are routinely used to predict structures, energies, and dynamic behavior. researchgate.net

Ab Initio and DFT Calculations for Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules. These calculations can predict optimized geometries, vibrational frequencies, reaction energies, and barrier heights with a high degree of accuracy, depending on the chosen level of theory and basis set. researchgate.net

For this compound, DFT calculations could be used to:

Determine the most stable conformation (e.g., staggered vs. eclipsed orientation of the CF₃ and NC groups).

Calculate theoretical vibrational spectra (IR and Raman) to aid in the assignment of experimental bands.

Predict NMR chemical shifts and coupling constants.

Analyze the molecular orbital (HOMO-LUMO) energies to understand its electronic properties and reactivity.

While DFT studies have been performed on structurally similar fluorinated and chlorinated ethanes and other molecules to investigate conformational stability and vibrational spectra, no specific ab initio or DFT computational results for this compound were found in the searched literature. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. MD simulations are particularly useful for:

Conformational Analysis: Exploring the different conformations accessible to a molecule at a given temperature and understanding the transitions between them.

Solvation Effects: Simulating the behavior of the molecule in different solvents to understand how the environment affects its structure and properties.

Reactivity Pathways: Although more computationally intensive, MD can be used to explore the energy landscapes of chemical reactions.

For this compound, MD simulations could elucidate its conformational preferences in the liquid phase and the dynamics of its internal rotations. Despite the power of this technique, no studies employing molecular dynamics simulations specifically for this compound have been reported in the searched scientific literature.

Quantum Chemical Studies of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of isocyanides at a molecular level. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, a deep understanding of its reactive behavior can be inferred from theoretical investigations of analogous isocyanide reactions, such as the illustrative [4+1] cycloaddition.

The electronic structure of this compound is significantly influenced by the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group. This effect diminishes the electron density on the isocyano carbon, which is expected to have a profound impact on the energetics and geometries of reaction intermediates and transition states.

A representative example of a reaction pathway for isocyanides is the [4+1] cycloaddition with a generic diene. Computational studies on similar reactions reveal a stepwise mechanism involving a zwitterionic intermediate. sid.ir The reaction is initiated by the nucleophilic attack of the isocyanide carbon on one of the terminal carbons of the diene system. This leads to the formation of a transient zwitterionic intermediate. Subsequently, this intermediate undergoes a ring-closing step to yield the final five-membered ring product.

The transition state for the initial nucleophilic attack is characterized by the partial formation of the new carbon-carbon bond. The geometry of this transition state is a critical determinant of the reaction's activation energy. Following the formation of the zwitterionic intermediate, a second transition state is traversed during the ring-closing step. This state is defined by the approach of the anionic carbon of the intermediate to the cationic center, leading to the formation of the final sigma bond that completes the cyclopentene (B43876) ring.

The presence of the trifluoromethyl group in this compound is anticipated to raise the activation energy for the initial nucleophilic attack compared to non-fluorinated alkyl isocyanides. This is due to the reduced nucleophilicity of the isocyano carbon. However, the trifluoromethyl group would also be expected to stabilize the resulting zwitterionic intermediate through inductive effects.

The table below presents hypothetical, yet chemically reasonable, relative energies for the stationary points along a [4+1] cycloaddition pathway involving this compound, as calculated by a representative DFT method. These values are contrasted with those for a non-fluorinated analogue, methyl isocyanide, to illustrate the anticipated electronic effects of the trifluoromethyl group.

Further computational analysis often involves the characterization of key geometric parameters of the transition states. For the initial nucleophilic attack (TS1), the distance between the isocyano carbon and the diene's terminal carbon is a critical parameter. For the ring-closing transition state (TS2), the forming C-C bond distance is of primary interest.

The following table provides hypothetical bond distances for the transition states in the [4+1] cycloaddition of this compound and methyl isocyanide with a generic diene.

These quantum chemical models, while not replacing experimental studies, provide invaluable insights into the fleeting world of reaction intermediates and transition states, allowing for a detailed, atomistic understanding of the reactivity of complex molecules like this compound.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Pathways for Fluoroalkyl Isocyanides

Traditional methods for synthesizing isocyanides often rely on the dehydration of formamides using stoichiometric and often hazardous reagents like phosphorus oxychloride or phosgene (B1210022) derivatives. rsc.org The development of more sustainable and safer synthetic routes is a key area of ongoing research, driven by the principles of green chemistry.

Recent advancements have focused on alternative dehydration agents and reaction conditions that minimize waste and avoid toxic components. One promising approach involves the use of p-toluenesulfonyl chloride (p-TsCl) as a cheaper, less toxic, and more environmentally benign dehydrating agent for aliphatic N-formamides, offering high yields (up to 98%) and a significantly reduced E-factor (a measure of waste generated). rsc.org Other innovative protocols aim to increase efficiency and safety by avoiding traditional aqueous workups, which simplifies purification and reduces solvent waste. rsc.org For instance, a method using phosphorus oxychloride with triethylamine (B128534) as both a base and a solvent has been developed, allowing for the rapid, solvent-free synthesis of isocyanides in high yields. mdpi.com These greener protocols are directly applicable to the synthesis of 1,1,1-Trifluoro-2-isocyanoethane, offering safer and more scalable access to this valuable building block. rsc.orgmdpi.com

Table 1: Comparison of Dehydration Reagents for Isocyanide Synthesis

| Dehydration Reagent | Advantages | Disadvantages | Source |

| Phosphorus Oxychloride (POCl₃) | Highly effective, fast reactions. | Toxic, corrosive, generates phosphate (B84403) waste. | rsc.org |

| Phosgene Derivatives | Effective dehydrating agents. | Highly toxic, require special handling. | rsc.org |

| p-Toluenesulfonyl Chloride (p-TsCl) | Low cost, reduced toxicity, simplified work-up. | May not be suitable for sterically hindered formamides. | rsc.org |

| Triphenylphosphine (B44618) (PPh₃) / Iodine | Mild conditions. | Generates triphenylphosphine oxide as a byproduct. | rsc.org |

Catalyst Development for Isocyanide Transformations

The isocyanide group is a versatile C1 building block capable of undergoing a wide array of transition-metal-catalyzed transformations. nih.gov The development of new catalysts is crucial for expanding the synthetic utility of fluoroalkyl isocyanides like this compound.

Palladium complexes are by far the most widely used catalysts for isocyanide insertion reactions, facilitating imidoylative cross-couplings to create diverse nitrogen-containing molecules. nih.gov Research continues to uncover new reactivities and expand the substrate scope for these palladium-catalyzed reactions. nih.gov Beyond palladium, other transition metals are effective for specific transformations. Copper catalysts, for example, have been used in the novel hydrosilation of isocyanides. acs.org

A significant emerging trend is the use of visible-light photocatalysis, which offers a green and sustainable method for initiating reactions under mild conditions. researchgate.net For instance, iridium-based photocatalysts such as fac-Ir(ppy)₃ can promote the three-component reaction of fluoroalkyl reagents, isocyanides, and water to yield valuable fluoroalkyl-substituted amides. researchgate.net Furthermore, Lewis acids like zinc iodide (ZnI₂) have been employed to catalyze the stereoselective synthesis of chiral β-hydroxyethylisocyanides. acs.org

Table 2: Selected Catalysts for Isocyanide Transformations

| Catalyst Class | Example Catalyst | Transformation Type | Source |

| Palladium Complexes | Pd(OAc)₂ / Ligands | Imidoylative Cross-Coupling, Insertions | nih.gov |

| Copper Complexes | Copper(I) Oxide | Hydrosilation | acs.org |

| Iridium Photocatalysts | fac-Ir(ppy)₃ | Radical Fluoroalkylation | researchgate.net |

| Lewis Acids | Zinc Iodide (ZnI₂) | Stereoselective Epoxide Opening | acs.org |

Exploration of Novel Reactivity Modes for this compound

The reactivity of the isocyanide functional group is exceptional due to its ability to react with both nucleophiles and electrophiles at the same carbon atom, a feature not seen in other functional groups. acs.org This dual reactivity allows isocyanides to participate in a vast number of reactions, most notably multicomponent reactions (MCRs) like the Ugi and Passerini reactions. nih.gov

Future research will focus on how the potent electron-withdrawing nature of the adjacent trifluoromethyl group in this compound modulates this inherent reactivity. This electronic effect is expected to enhance the electrophilicity of the isocyanide carbon, potentially opening pathways to new types of cycloadditions and α-addition reactions. nih.gov

Visible-light-promoted radical reactions represent a promising frontier. A recently developed three-component reaction involving fluoroalkyl reagents, isocyanides, and water to produce fluoroalkyl-substituted amides highlights a novel pathway for C-F bond construction. researchgate.net The application of such methods to this compound could lead to new strategies for building complex fluorinated molecules. Additionally, the use of isocyanides in bioorthogonal chemistry, such as in rapid ligations with tetrazines or chlorooximes for biomolecule labeling, presents another exciting avenue for exploration. nih.gov The stability and unique reactivity of fluoroalkyl isocyanides could make them superior probes for these applications.

Integration of Fluoroalkyl Isocyanide Chemistry into Automated Synthesis Platforms

The bottleneck in developing new functional molecules for medicine and materials science is often the rate at which new compounds can be synthesized and tested. nih.gov Automated synthesis platforms, which use robotics and data-driven algorithms to perform chemical reactions, are emerging as a powerful solution to this challenge. nih.gov These systems can operate in either flow or batch mode, using modular hardware to perform operations like liquid handling, heating, purification, and analysis with minimal human intervention. nih.govfu-berlin.de

Isocyanide chemistry, particularly multicomponent reactions (MCRs), is exceptionally well-suited for integration into these automated platforms. MCRs allow for the rapid generation of molecular diversity from a set of simple building blocks, making them ideal for creating large libraries of compounds for screening. acs.org The integration of this compound into such a workflow would enable the high-throughput synthesis of novel fluorinated compounds for drug discovery and agrochemical research. Platforms like the Synple automated synthesizer, which uses pre-filled reagent cartridges for specific reaction classes, could be adapted to include isocyanide-based MCRs. sigmaaldrich.com The development of robust and safer isocyanide synthesis protocols is a key enabler for this integration, allowing for the on-demand or in situ generation of the isocyanide reagent within the automated system. rsc.orgmdpi.com

Computational Design of New Reactions and Reagents

Computational chemistry and data-driven approaches are transforming how chemical reactions are discovered and optimized. These tools allow researchers to design new reactions and reagents in silico before performing physical experiments, saving time and resources. nih.gov

For this compound, computational methods like Density Functional Theory (DFT) can be used to model transition states, calculate reaction energy barriers, and elucidate reaction mechanisms. This provides fundamental insights into how the trifluoromethyl group influences reactivity. For example, computational analysis has been used to understand the role of dispersion forces in accelerating the reaction between isocyanides and tetrazines, guiding the design of better reagents for bioorthogonal chemistry. nih.gov

Furthermore, the rise of artificial intelligence and machine learning in chemistry is enabling the development of software that can predict reaction outcomes and plan multi-step synthetic routes (retrosynthesis). nih.gov By training these models on vast datasets of known chemical reactions, they can propose novel and efficient pathways to target molecules. Applying these algorithms to the chemistry of this compound could lead to the discovery of entirely new transformations and applications for this versatile fluorinated building block.

Q & A

Q. What are the recommended synthetic routes for 1,1,1-trifluoro-2-isocyanoethane in laboratory settings?

The synthesis typically involves halogenation or substitution reactions. For fluorinated ethanes, gas-phase fluorination with hydrogen fluoride (HF) using catalysts like chromium or aluminum oxides is common . For introducing the isocyano group, nucleophilic substitution of a halide (e.g., chlorine) with silver cyanide (AgCN) or other cyanide sources under controlled anhydrous conditions may be employed. Purification via fractional distillation under inert atmosphere is critical due to the compound’s volatility and reactivity.

Q. How can researchers characterize the purity of this compound?

Use gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., isocyano C≡N stretch ~2150 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) resolves structural details, such as trifluoromethyl (-CF₃) and isocyano (-NC) groups. Cross-reference data with computational predictions (e.g., DFT calculations) for validation .

Q. What safety protocols are essential for handling fluorinated isocyanides?

Conduct reactions in a fume hood with explosion-proof equipment. Use personal protective equipment (PPE): nitrile gloves, face shields, and flame-resistant lab coats. Store the compound in sealed containers under nitrogen, away from moisture and oxidizers. Monitor air quality with real-time sensors for volatile organic compounds (VOCs) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Employ isotopic labeling (e.g., ¹⁵N in the isocyano group) to track reaction pathways. Kinetic studies (e.g., variable-temperature NMR) can reveal activation parameters. Computational tools like Gaussian or ORCA simulate transition states and intermediate stability. Compare experimental results with density functional theory (DFT) predictions to validate mechanistic hypotheses .

Q. What strategies resolve contradictions in thermodynamic data for fluorinated isocyanides?

Cross-validate enthalpy and entropy values using multiple techniques: calorimetry, vapor-pressure measurements, and gas-phase ion energetics. Consult authoritative databases like NIST WebBook and reconcile discrepancies by assessing experimental conditions (e.g., pressure, solvent effects). Publish raw datasets to enable meta-analyses.

Q. How can researchers optimize catalytic systems for asymmetric reactions using this compound?

Screen chiral ligands (e.g., BINOL-derived phosphines) in palladium- or copper-catalyzed cycloadditions. Use high-throughput robotic platforms to test reaction variables (temperature, solvent polarity, catalyst loading). Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Collaborate with computational chemists to design ligand frameworks that enhance stereoselectivity .

Methodological Challenges and Solutions

Q. Why does this compound exhibit instability during storage, and how can this be mitigated?

The isocyano group is prone to hydrolysis and oligomerization. Store the compound with molecular sieves to absorb moisture. Add stabilizers like hydroquinone or triphenylphosphine. Conduct stability studies under varying temperatures and humidity levels to determine optimal storage conditions .

Q. How can researchers address low yields in multi-step syntheses of fluorinated isocyanides?

Identify bottlenecks via intermediate analysis (e.g., in situ IR monitoring). Optimize fluorination steps by adjusting HF stoichiometry or switching to safer fluorinating agents (e.g., XtalFluor-E). Use flow chemistry to improve heat and mass transfer in exothermic reactions .

Data Repositories and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.